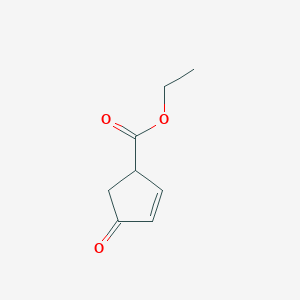

Ethyl 4-oxocyclopent-2-enecarboxylate

Description

Ethyl 4-oxocyclopent-2-enecarboxylate is a cyclopentenone derivative characterized by a five-membered cyclic ketone (cyclopentenone) core substituted with an ethyl ester group at the 2-position. This compound is of significant interest in organic synthesis due to its reactive α,β-unsaturated carbonyl system, which enables participation in cycloadditions, Michael additions, and other conjugate addition reactions. The compound’s NMR data (e.g., δ 6.04 ppm for the ene proton) align with cyclopentenone derivatives, where ring strain and conjugation influence electronic properties .

Properties

Molecular Formula |

C8H10O3 |

|---|---|

Molecular Weight |

154.16 g/mol |

IUPAC Name |

ethyl 4-oxocyclopent-2-ene-1-carboxylate |

InChI |

InChI=1S/C8H10O3/c1-2-11-8(10)6-3-4-7(9)5-6/h3-4,6H,2,5H2,1H3 |

InChI Key |

BCDPFZNKMFTMNA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CC(=O)C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-oxocyclopent-2-enecarboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with cyclopentanone in the presence of a base, followed by esterification. Another method includes the use of ethyl acetoacetate and a suitable aldehyde under acidic conditions to form the desired product.

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale esterification reactions. The process is optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-oxocyclopent-2-enecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include various carboxylic acids, alcohols, and substituted esters, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 4-oxocyclopent-2-enecarboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.

Industry: The compound is utilized in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism by which ethyl 4-oxocyclopent-2-enecarboxylate exerts its effects involves its interaction with various molecular targets. The keto and ester groups play crucial roles in its reactivity, enabling it to participate in a range of chemical transformations. These interactions often involve nucleophilic attack on the carbonyl carbon, leading to the formation of new bonds and the generation of diverse products .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of ethyl 4-oxocyclopent-2-enecarboxylate are best understood through comparisons with structurally related compounds:

Key Differences and Implications

Ring Size and Strain: Cyclopentenone derivatives (5-membered ring) exhibit greater ring strain than cyclohexenone analogs (6-membered). This strain enhances reactivity in conjugate additions or Diels-Alder reactions . Cyclohexenone derivatives (e.g., –9) adopt diverse conformations (envelope, screw-boat, half-chair) influenced by substituents, which modulate steric effects and intermolecular interactions (e.g., C–H···O bonds in crystal packing) .

Substituent Effects :

- Alkyl vs. Aryl Groups : Ethyl/methyl substituents (–2) increase hydrophobicity and reduce polarity compared to aryl-substituted analogs (–9). Aryl groups (e.g., 4-chlorophenyl in ) enhance π-π stacking and electronic effects, enabling applications in medicinal chemistry .

- Electron-Withdrawing Groups : Chloro or fluoro substituents (–9) polarize the carbonyl group, accelerating nucleophilic attacks in Michael additions .

Synthetic Utility: Cyclopentenone derivatives are precursors for prostaglandin synthesis and strained-ring systems. highlights their synthesis via vacuum distillation (69% yield) . Cyclohexenone analogs (e.g., ) are synthesized via Michael addition of ethyl acetoacetate to chalcones, yielding spiro compounds or heterocyclic intermediates .

Safety and Handling: Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate () is restricted to lab use, suggesting similar precautions apply to cyclopentenone derivatives due to reactive ketone and ester groups .

Research Findings

- Reactivity: Cyclopentenones’ α,β-unsaturated carbonyl system facilitates regioselective additions. For example, ethyl 2-ethyl-4-oxocyclopent-2-enecarboxylate () can undergo hydrogenation to yield hydroxy derivatives (Step G in ) .

- Crystallography: Cyclohexenone derivatives () exhibit conformational flexibility (envelope, screw-boat) influenced by substituents, affecting melting points and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.